methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring, a pyrazole ring, and a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step reactions. The process begins with the preparation of the thiophene, pyrazole, and thiazole intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which contain pyrazole rings, are known for their anti-inflammatory and analgesic effects.
Thiazole Derivatives: Compounds like thiamine and ritonavir, which contain thiazole rings, are used in various therapeutic applications
Uniqueness
Methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its combination of thiophene, pyrazole, and thiazole rings in a single molecule. This unique structure imparts a diverse range of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H16N4O3S2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H16N4O3S2/c1-24-14(11-13(23-24)15-9-6-10-28-15)18(25)22-20-21-16(19(26)27-2)17(29-20)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,21,22,25) |
InChI Key |
OAWOHRZQVAGNSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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